N'-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)13-9-5-4-6-11(13)10-14-15-21(19,20)12-7-2-1-3-8-12/h1-10,15H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNFBBXCNFAJN-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states, although specific conditions for such reactions are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N’-[(E)-(2-aminophenyl)methylidene]benzenesulfonohydrazide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The benzenesulfonohydrazide moiety may also play a role in binding to specific targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of sulfonyl hydrazones are highly dependent on substituent position and electronic nature. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance metal chelation (sensor applications) and antimicrobial activity but reduce solubility .
- Electron-Donating Groups (e.g., OCH₃, N(CH₃)₂) : Improve corrosion inhibition and solubility but may reduce receptor-binding affinity .
- Ortho vs. Para Substituents : Ortho-nitro derivatives exhibit stronger steric hindrance, affecting molecular packing and sensor performance .
Research Findings and Mechanistic Insights
- Antimycobacterial Mechanism: Sulfonyl hydrazones inhibit enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis . The 2-nitro derivative’s MIC (3.12 µg/mL) correlates with its strong hydrogen-bonding interactions with the enzyme’s active site .
- Corrosion Inhibition : Adsorption follows the Langmuir isotherm model, with inhibition efficiency directly linked to substituent electron density .
- Sensing Selectivity : The 2-nitro derivative’s As³⁺ detection limit (0.22 nM) is attributed to the nitro group’s electron-withdrawing effect, which stabilizes the metal-ligand complex .
Biological Activity
N'-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide (commonly referred to as NBBSH) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental monitoring. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
NBBSH has the molecular formula C₁₃H₁₁N₃O₄S and features a sulfonohydrazide functional group. The structure consists of a benzenesulfonyl hydrazone moiety, where a 2-nitrophenyl group is attached via a double bond to the hydrazide nitrogen. This configuration contributes to its unique chemical reactivity and potential applications in various fields.
Antimicrobial Properties
Research indicates that NBBSH exhibits notable antimicrobial activity. Preliminary studies suggest that it may interact effectively with enzymes or receptors involved in microbial resistance mechanisms. For instance, its structural similarity to other sulfonyl hydrazones has led to investigations into its efficacy against Mycobacterium tuberculosis. In related studies, sulfonyl hydrazones have shown significant minimum inhibitory concentrations (MICs), with some derivatives demonstrating MIC values comparable to isoniazid, a standard treatment for tuberculosis .
Arsenic Detection
NBBSH has been identified as a promising chemosensor for arsenic detection in aqueous environments. It reacts with arsenic ions (As³⁺) to form a colored complex, allowing for colorimetric detection at relevant concentrations for environmental monitoring . This property highlights its utility beyond medicinal applications, extending into environmental chemistry.
Case Studies and Research Findings
- Antimycobacterial Activity : A study focusing on the antimycobacterial properties of various sulfonyl hydrazones indicated that compounds similar to NBBSH demonstrated significant activity against Mycobacterium tuberculosis strains. The MIC values ranged from 0.07 to 0.32 µM, indicating strong potential for therapeutic use .
- Cytotoxicity Assessments : Cytotoxicity evaluations using human embryonic kidney cells (HEK-293T) showed that several sulfonyl hydrazones exhibited low toxicity levels, suggesting a favorable safety profile for compounds related to NBBSH . The selectivity index (SI) values were calculated to assess biocompatibility, with values higher than 10 indicating acceptable toxicity levels.
- Structural Comparisons : A comparative analysis of NBBSH with other nitrophenyl-substituted sulfonyl hydrazones revealed that the ortho-positioned nitro group enhances its electron-withdrawing characteristics, which may contribute to its specific biological activities .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| N'-[(E)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide | Structure | Similar nitro substitution but different position affects reactivity. |
| N'-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazide | Structure | Hydroxy group provides different hydrogen bonding capabilities. |
| N'-[(E)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide | Structure | Different nitro position alters electronic properties and biological activity. |
Q & A
Basic: What is the standard synthetic route for N'-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide, and how is its purity validated?
The compound is synthesized via a condensation reaction between p-nitrobenzaldehyde and benzenesulfonohydrazide in absolute ethanol under reflux conditions for 1–3 hours . Key parameters include maintaining a 1:1 molar ratio and solvent choice to minimize side reactions. Post-synthesis, purity and structural integrity are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) . Thin-layer chromatography (TLC) is employed to monitor reaction progress, while column chromatography may be used for purification if necessary .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
¹H NMR (δ 8.5–9.0 ppm for hydrazone protons) and ¹³C NMR (C=O and C=N signals at ~160–170 ppm) confirm the Schiff base formation . IR spectroscopy identifies characteristic N-H (3200–3300 cm⁻¹) and S=O (1150–1350 cm⁻¹) stretches. - Crystallography :
Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions (e.g., hydrogen bonding, π-π stacking) critical for understanding packing behavior. For example, analogous hydrazones exhibit infinite chains via N-H···O hydrogen bonds and C-F···π interactions .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but ethanol is preferred for eco-friendliness and ease of purification .
- Catalysis : Acidic (e.g., acetic acid) or basic catalysts can accelerate imine formation. Microwave-assisted synthesis reduces reaction time from hours to minutes .
- Workflow : Use TLC or HPLC to track intermediates. Optimize pH (6–7) to avoid hydrolysis of the hydrazone bond .
Advanced: What structural features influence its biological activity, and how are mechanistic studies designed?
The 2-nitrophenyl group enhances electron-withdrawing effects, potentially improving binding to enzyme active sites (e.g., enoyl-ACP reductase in Mycobacterium tuberculosis). Mechanistic studies involve:
- Molecular Docking : To predict interactions with targets like enoyl-ACP reductase .
- Enzyme Assays : Measure IC₅₀ values using spectrophotometric methods.
- SAR Studies : Modify substituents (e.g., replacing nitro with methoxy) to assess activity changes .
Advanced: How are crystallographic data discrepancies resolved for hydrazone derivatives?
Conflicting crystallographic results (e.g., unit cell parameters, space groups) may arise from:
- Polymorphism : Solvent choice (e.g., DMSO vs. ethanol) affects crystal packing .
- Data Collection : High-resolution synchrotron data vs. lab-source X-rays. Use SHELX software for refinement and validate with R-factor metrics .
- Hydrogen Bonding : Disordered hydrogen atoms require constrained refinement. Compare with analogous structures (e.g., fluorophenyl derivatives) .
Basic: What preliminary biological activities have been reported for this compound?
While direct data on This compound is limited, structurally related sulfonohydrazides exhibit:
- Antimycobacterial Activity : MIC values <10 µg/mL against M. tuberculosis H37Rv .
- Cytotoxicity : Screening against cancer cell lines (e.g., MCF-7) via MTT assays reveals moderate activity (IC₅₀ ~50 µM) .
Advanced: How to address contradictions in reported reaction times and yields?
Discrepancies (e.g., 1–3 hours vs. 7 hours for similar syntheses) arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) accelerate condensation vs. electron-donating groups (e.g., methoxy) .
- Reagent Purity : Impurities in aldehydes or hydrazides prolong reaction times. Validate starting materials via melting point or NMR.
- Scale : Milligram-scale reactions may proceed faster than gram-scale due to heat dissipation .
Basic: What safety and handling protocols are recommended for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
